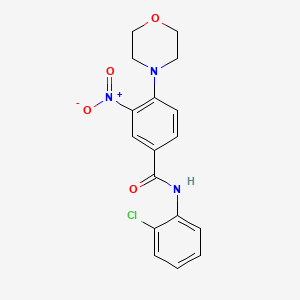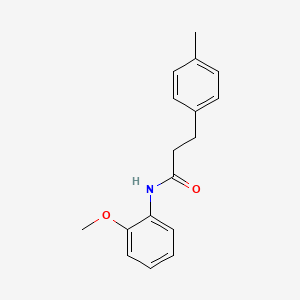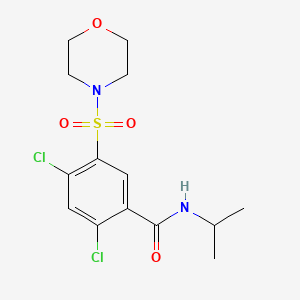![molecular formula C19H20N2OS B4405821 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B4405821.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide
描述
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that selectively targets the protein-protein interaction between BRD4 and acetylated histones, which is essential for the transcriptional regulation of genes involved in cancer progression, inflammation, and other diseases.
科学研究应用
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and epigenetics. In cancer research, this compound has shown promising results as a potent inhibitor of cancer cell growth and proliferation by targeting the BRD4 protein. BRD4 is a bromodomain-containing protein that plays a crucial role in the transcriptional regulation of genes involved in cancer progression. Inhibition of BRD4 by this compound leads to the downregulation of these genes, resulting in decreased cancer cell growth and proliferation.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Inhibition of NF-κB by this compound leads to the downregulation of pro-inflammatory cytokines, resulting in decreased inflammation.
In epigenetics research, this compound has been shown to selectively target the protein-protein interaction between BRD4 and acetylated histones, which is essential for the transcriptional regulation of genes involved in various biological processes, including cell differentiation, development, and disease. Inhibition of this interaction by this compound leads to the downregulation of these genes, resulting in altered biological processes.
作用机制
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide involves the selective inhibition of the protein-protein interaction between BRD4 and acetylated histones. BRD4 is a bromodomain-containing protein that recognizes and binds to acetylated histones, which are essential for the transcriptional regulation of genes involved in various biological processes. Inhibition of this interaction by this compound leads to the downregulation of these genes, resulting in altered biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various biological systems. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by downregulating the expression of genes involved in cancer progression. Inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by downregulating the NF-κB pathway. In normal cells, this compound alters the transcriptional regulation of genes involved in various biological processes, leading to altered biological processes.
实验室实验的优点和局限性
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for the protein-protein interaction between BRD4 and acetylated histones, which makes it an ideal tool for studying the role of this interaction in various biological processes. The limitations include its high cost and the specialized equipment and expertise required for its synthesis and characterization.
未来方向
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide. One direction is the development of more potent and selective inhibitors of the protein-protein interaction between BRD4 and acetylated histones. Another direction is the investigation of the role of this interaction in various biological processes, including cell differentiation, development, and disease. Additionally, the development of this compound as a therapeutic agent for cancer and inflammatory diseases is a promising future direction.
属性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-9-10-13(11-15(12)21-18(22)19(2,3)4)17-20-14-7-5-6-8-16(14)23-17/h5-11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEURCSQKUDSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4405743.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4405756.png)
![4-ethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4405763.png)



![1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4405801.png)

![4-[(ethylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4405825.png)
![2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4405837.png)

![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405845.png)

![methyl 4-{2-oxo-2-[(1-phenylethyl)amino]ethoxy}benzoate](/img/structure/B4405861.png)